rac Guaifenesin-d5

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

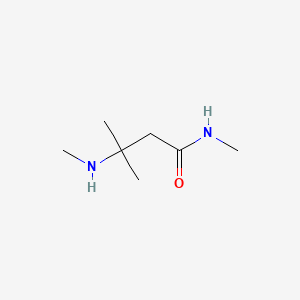

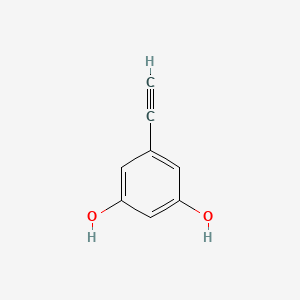

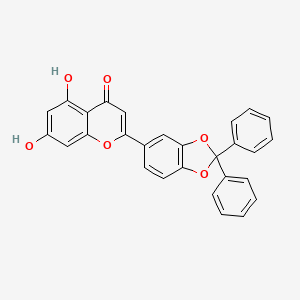

Rac Guaifenesin-d5 is a deuterated form of the drug Guaifenesin . Guaifenesin is a medication used to alleviate symptoms of cough and congestion . The deuterated variant is chemically modified with deuterium, a stable isotope of hydrogen, which makes it useful for pharmacokinetic studies and drug metabolism research .

Molecular Structure Analysis

The molecular formula of this compound is C10H9D5O4 . It is chemically similar to the non-deuterated form, but with the addition of five deuterium atoms in the molecule .Physical and Chemical Properties Analysis

This compound is a white to off-white solid . It is soluble in Chloroform, Ethanol, and Methanol . It has a molecular weight of 203.25 g/mol .Applications De Recherche Scientifique

Solubility and Crystallization Properties

- Study Focus : Investigation into the solubility and crystallization properties of racemic and enantiomeric forms of guaifenesin in water.

- Key Findings : The study found that the solubility of racemic and enantiomeric guaifenesin depends strongly on temperature. It was also observed that racemic guaifenesin crystallizes as a stable conglomerate, with no evidence of crystalline hydrates or polymorphs under the studied conditions. The study successfully realized the resolution of racemic guaifenesin by preferential crystallization from solution (Fayzullin et al., 2014).

Guaifenesin in Mucin Production and Mucus Rheology

- Study Focus : Examining the effects of guaifenesin on mucin production, mucus rheology, and mucociliary transport in human airway epithelial cells.

- Key Findings : Guaifenesin was found to suppress mucin production in a dose-dependent manner at clinically relevant concentrations. This suppression was associated with increased mucociliary transport and decreased viscoelasticity of mucus, without significant effects on cell viability. These results suggest potential applications of guaifenesin in improving mucociliary clearance by altering mucus rheology (Seagrave et al., 2011).

Glycosylation of Guaifenesin Derivatives

- Study Focus : Investigating the regioselective glycosylation of rac-guaifenesin with various glycosyl donors.

- Key Findings : The study demonstrated high regioselectivity in forming 1-O-glycosylated guaifenesin derivatives using donors with ester protecting groups. This regioselectivity was not dependent on substituents present on the aromatic ring, indicating potential for further exploration in the synthesis of guaifenesin derivatives (Mereyala et al., 2003).

Pharmacokinetic Studies of Guaifenesin

- Study Focus : Evaluating the pharmacokinetics of guaifenesin in specific scenarios, like its extended-release formulations.

- Key Findings : The studies provided insights into the pharmacokinetics of guaifenesin, especially regarding extended-release formulations. This information is crucial for optimizing drug delivery and efficacy (Vilson & Owen, 2013).

Effects of Guaifenesin on MUC5AC and Mucociliary Transport

- Study Focus : Assessing the effects of guaifenesin on MUC5AC and mucociliary transport in primary differentiated human tracheal-bronchial cells.

- Key Findings : Guaifenesin effectively reduced cellular content and secretion of MUC5AC, increased mucociliary transport rates (MTR), and altered mucus rheology, indicating its potential utility in treating airway mucus hypersecretion and mucostasis in airway diseases (Seagrave et al., 2012).

Mécanisme D'action

Orientations Futures

Rac Guaifenesin-d5 is a valuable tool for researchers seeking to understand the pharmacokinetics and metabolism of Guaifenesin, and its potential interactions with other drugs . It may be used to study the pharmacokinetics of Guaifenesin in animal or human subjects, or to investigate the drug’s interactions with other compounds or enzymes in the body .

Propriétés

Numéro CAS |

1329563-41-8 |

|---|---|

Formule moléculaire |

C10H14O4 |

Poids moléculaire |

203.249 |

Nom IUPAC |

1,1,2,3,3-pentadeuterio-3-(2-methoxyphenoxy)propane-1,2-diol |

InChI |

InChI=1S/C10H14O4/c1-13-9-4-2-3-5-10(9)14-7-8(12)6-11/h2-5,8,11-12H,6-7H2,1H3/i6D2,7D2,8D |

Clé InChI |

HSRJKNPTNIJEKV-RORPNYJOSA-N |

SMILES |

COC1=CC=CC=C1OCC(CO)O |

Synonymes |

3-(o-Methoxyphenoxy)-1,2-propanediol-d5; Guaiacol Glyceryl-d5 Ether; Robitussin-d5 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,5-Dihydroxy-7-(methoxymethoxy)-2-[4-(methoxymethoxy)phenyl]-4H-1-benzopyran-4-one](/img/structure/B589567.png)

![1H-[1,2,4]Triazolo[3,4-b][1,3,5]triazepine](/img/structure/B589584.png)